1-(benzyloxy)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-nitrophenyl)-2-oxo-1-phenylmethoxypyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c23-18(20-15-8-4-9-16(12-15)22(25)26)17-10-5-11-21(19(17)24)27-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGJRUAAJIQAEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(benzyloxy)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydropyridine core, followed by the introduction of the benzyloxy and nitrophenyl groups. The reaction conditions often involve the use of strong bases and solvents like ethanol or methanol. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-(benzyloxy)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(benzyloxy)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(benzyloxy)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Analogs :
1-(Benzyloxy)-N-(3-Chloro-4-Fluorobenzyl)-2-Oxo-1,2-Dihydro-1,8-Naphthyridine-3-Carboxamide (19a)
1-(Benzyloxy)-N-(2,4-Difluorobenzyl)-2-Oxo-1,2-Dihydro-1,8-Naphthyridine-3-Carboxamide (19c)
N-(3-Bromo-2-Methylphenyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide
Comparison :
Physicochemical Properties
*Planarity affects binding to flat enzymatic pockets (e.g., kinases or DNA topoisomerases).
Antimicrobial Potential
- Target Compound: The 3-nitro group is associated with enhanced antimicrobial activity in pyridine derivatives (e.g., nitrofurans). Analogous compounds with nitro groups (e.g., 4f (-4-NO₂) in ) show IC₅₀ values of 35 μg/mL against HCT116 cancer cells .
- Halogenated Analogs : 19a and 19c were designed as HIV-1 integrase inhibitors but lack explicit activity data. Fluorinated compounds often improve metabolic stability but may reduce solubility .
Kinase Inhibition
Biological Activity
The compound 1-(benzyloxy)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, which has garnered attention due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 318.35 g/mol. The structure features a dihydropyridine core substituted with a benzyloxy group and a nitrophenyl moiety, which are critical for its biological activity.
Pharmacological Activities
-
Anticancer Activity
- Studies have shown that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, including breast (MCF-7) and prostate (DU145) cancers. These studies indicate that such compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and growth .
- Antimicrobial Activity
- Anti-inflammatory Properties
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many dihydropyridine derivatives act as inhibitors of key enzymes involved in cancer progression, such as cyclooxygenase (COX) enzymes.
- Modulation of Signal Transduction Pathways : These compounds may interfere with signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Case Study 1: Anticancer Efficacy
A study conducted on a series of dihydropyridine derivatives, including the target compound, revealed that they significantly inhibited the growth of MCF-7 cells in vitro. The IC50 values ranged from 10 to 20 µM, indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Screening
In another study assessing the antimicrobial properties of related compounds, it was found that certain derivatives had minimum inhibitory concentrations (MICs) below 100 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests a promising avenue for developing new antibiotics based on this scaffold .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 1-(benzyloxy)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?
The compound can be synthesized via coupling reactions under optimized conditions. For example, a similar dihydropyridine derivative was prepared by refluxing 2-chloronicotinic acid with aniline derivatives in the presence of pyridine and p-toluenesulfonic acid as a catalyst . Another method involves heating intermediates (e.g., p-methylbenzenesulfonate) with amines in dimethylformamide (DMF) at 50°C, followed by purification via chromatography .
Q. Which spectroscopic techniques are critical for structural characterization?
Nuclear magnetic resonance (NMR) and electrospray ionization mass spectrometry (ESI-MS) are essential for confirming molecular weight and functional groups . X-ray crystallography is also pivotal for resolving tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine) and verifying planar conformations due to π-conjugation .
Q. What preliminary biological activities are reported for dihydropyridine carboxamide analogs?
Similar compounds exhibit kinase inhibition (e.g., Met kinase superfamily) and potential anticancer activity . Structural features like the nitro group may enhance binding to biological targets, though activity depends on substituent positioning .
Q. How is purity assessed during synthesis?
High-performance liquid chromatography (HPLC) and crystallization are standard methods. Industrial-scale production often employs continuous flow reactors and automated platforms to maximize purity .
Advanced Research Questions
Q. How can reaction yield and purity be optimized for this compound?
Key parameters include solvent selection (e.g., DMF for solubility), catalyst loading (e.g., p-toluenesulfonic acid at 1.8 mmol per 12.1 mmol substrate), and temperature control (e.g., reflux at 50–100°C) . Advanced purification techniques like preparative HPLC or recrystallization from methanol can achieve >95% purity .
Q. What role does keto-amine tautomerism play in reactivity and bioactivity?
Crystallographic data confirm the dominance of the keto-amine tautomer, which forms a near-planar structure via intramolecular hydrogen bonding. This conformation enhances π-conjugation, potentially improving interactions with kinase active sites .
Q. How can contradictions in biological activity data be resolved?
Discrepancies may arise from assay conditions (e.g., cell line specificity) or compound stability. Researchers should validate activity using orthogonal assays (e.g., enzymatic vs. cell-based) and ensure batch-to-batch consistency via rigorous quality control (e.g., NMR, LC-MS) .
Q. What computational strategies predict target interactions?
Molecular docking studies with kinase domains (e.g., Met kinase) can identify critical binding residues. Density functional theory (DFT) calculations further elucidate electronic effects of substituents (e.g., nitro groups) on binding affinity .
Q. How do substituent modifications influence structure-activity relationships (SAR)?
Systematic substitution at the benzyloxy or nitrophenyl groups can alter steric and electronic profiles. For example, replacing the nitro group with a chloro or fluoro substituent may modulate kinase selectivity, as seen in BMS-777607 analogs .
Q. What challenges arise in scaling synthesis for preclinical studies?
Scaling requires transitioning from batch to continuous flow reactors to maintain temperature control and mixing efficiency. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
